Alternative ORF Origin Confers a Non‑Redundant Epitope Distinct from Primary ORF Products
ORF2 (1‑11) is translated from a second, out‑of‑frame ATG start codon in the LAGE‑1 mRNA, making it a non‑primary ORF product – a fundamentally different translational origin compared to the well‑characterized primary‑ORF epitope NY‑ESO‑1(157‑165) (SLLMWITQC) [REFS‑1][REFS‑2]. Both epitopes are HLA‑A*0201‑restricted, yet they are derived from mutually exclusive reading frames. The same alternative ORF encoding MLMAQEALAFL is conserved in the highly homologous NY‑ESO‑1 gene, meaning the epitope is shared across two genes while remaining structurally distinct from any primary‑ORF peptide [REFS‑1]. This dual‑gene, alternative‑ORF origin means that ORF2 (1‑11) targets a proteomic space not covered by conventional primary‑ORF‑directed reagents.
| Evidence Dimension | Translational origin (open reading frame usage) |
|---|---|
| Target Compound Data | Alternative ORF (second ATG) of LAGE‑1/CTAG2; also encoded by alternative ORF of NY‑ESO‑1 |
| Comparator Or Baseline | NY‑ESO‑1(157‑165) SLLMWITQC – primary ORF product of NY‑ESO‑1/LAGE‑1; ORF2(46‑54) APRGVRMAV – alternative ORF but HLA‑B7‑restricted |
| Quantified Difference | ORF2 (1‑11) represents the only N‑terminal alternative‑ORF epitope with dual‑gene (LAGE‑1 + NY‑ESO‑1) coverage and HLA‑A*0201 restriction |
| Conditions | cDNA expression cloning, HLA‑A*0201‑restricted CTL recognition assays (Aarnoudse et al. 1999); tetramer‑based ex vivo detection (Rimoldi et al. 2000) |
Why This Matters
Procurement of ORF2 (1‑11) provides access to an epitope space that is biologically non‑redundant with primary‑ORF peptides, enabling interrogation of alternative‑ORF‑specific T‑cell responses that are invisible to NY‑ESO‑1(157‑165)‑based assays.
- [1] Aarnoudse CA, van den Doel PB, Heemskerk B, Schrier PI. Interleukin‑2‑induced, melanoma‑specific T cells recognize CAMEL, an unexpected translation product of LAGE‑1. Int J Cancer. 1999;82(3):442‑448. View Source
- [2] Rimoldi D, Rubio‑Godoy V, Dutoit V, et al. Efficient simultaneous presentation of NY‑ESO‑1/LAGE‑1 primary and nonprimary open reading frame‑derived CTL epitopes in melanoma. J Immunol. 2000;165(12):7253‑7261. View Source
